Mono(3-carboxypropyl) Phthalate-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

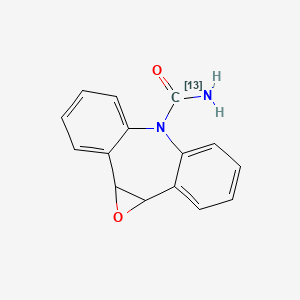

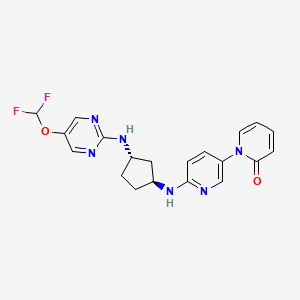

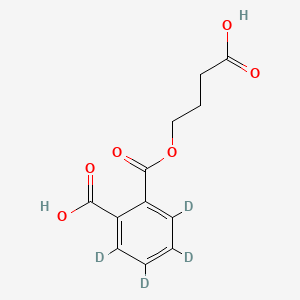

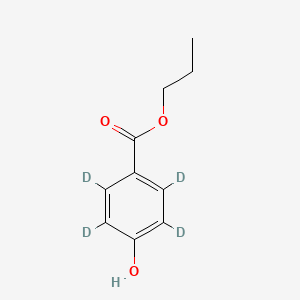

Mono(3-carboxypropyl) Phthalate-d4 is a deuterium-labeled compound, which means it contains deuterium atoms instead of regular hydrogen atoms. This compound is a labeled version of Mono(3-carboxypropyl) Phthalate, a metabolite of Di-n-octyl phthalate. Di-n-octyl phthalate is commonly used as a plasticizer in polyvinyl chloride plastics, cellulose esters, and polystyrene resins .

Chemical Reactions Analysis

Mono(3-carboxypropyl) Phthalate-d4 can undergo various chemical reactions, similar to its non-deuterated counterpart. These reactions include:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.

Scientific Research Applications

Mono(3-carboxypropyl) Phthalate-d4 is primarily used in scientific research as a tracer or marker. Its deuterium labeling allows researchers to track the compound in biological systems and study its metabolism and pharmacokinetics. This compound is valuable in studies related to drug development, environmental monitoring, and toxicology. It helps in understanding the behavior of phthalates in the human body and their potential health effects .

Mechanism of Action

The mechanism of action of Mono(3-carboxypropyl) Phthalate-d4 involves its interaction with biological systems as a labeled analog of Mono(3-carboxypropyl) Phthalate. It is metabolized similarly to its non-deuterated counterpart, allowing researchers to study its distribution, metabolism, and excretion. The deuterium atoms can influence the compound’s pharmacokinetics and metabolic profile, providing insights into the effects of deuterium substitution on drug behavior .

Comparison with Similar Compounds

Mono(3-carboxypropyl) Phthalate-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Mono(3-carboxypropyl) Phthalate: The non-deuterated version of the compound.

Di-n-octyl phthalate: The parent compound from which Mono(3-carboxypropyl) Phthalate is derived.

Di(2-ethylhexyl) terephthalate (DEHTP): A phthalate alternative used as a plasticizer.

Di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH): Another phthalate alternative used in consumer products.

This compound’s deuterium labeling makes it particularly useful in research applications where tracking and studying the compound’s behavior is essential.

Properties

Molecular Formula |

C12H12O6 |

|---|---|

Molecular Weight |

256.24 g/mol |

IUPAC Name |

2-(3-carboxypropoxycarbonyl)-3,4,5,6-tetradeuteriobenzoic acid |

InChI |

InChI=1S/C12H12O6/c13-10(14)6-3-7-18-12(17)9-5-2-1-4-8(9)11(15)16/h1-2,4-5H,3,6-7H2,(H,13,14)(H,15,16)/i1D,2D,4D,5D |

InChI Key |

IYTPMLIWBZMBSL-GYABSUSNSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCC(=O)O)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[3-(4-Pyridin-4-ylpiperazin-1-yl)propoxy]phenyl]benzonitrile](/img/structure/B15139271.png)

![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pentanediamide](/img/structure/B15139291.png)

![3-[(3,5-Dibromo-4-butoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one](/img/structure/B15139307.png)